molecular formula C10H12FN3O2 B149060 1-(2-Fluoro-4-nitrophenyl)piperazine CAS No. 154590-33-7

1-(2-Fluoro-4-nitrophenyl)piperazine

Cat. No. B149060
M. Wt: 225.22 g/mol
InChI Key: ZILOTWJFFLIFMZ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)piperazine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and pharmaceuticals. The compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group. This structure has been explored for its potential use in creating new therapeutic agents and has been involved in the synthesis of various derivatives with potential antimicrobial properties .

Synthesis Analysis

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine and its derivatives typically involves multiple steps, including alkylation, nitration, reduction, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions starting from substituted nitrobenzenes and piperazine, followed by a series of reactions such as acidulation, reduction of the nitro group, and hydrolysis . The synthesis process is often optimized to improve yields and the purity of the final product .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-4-nitrophenyl)piperazine derivatives has been determined using techniques such as X-ray crystallography. These studies have revealed details about the crystal lattice, including space group, lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and π-stacking interactions, which stabilize the crystal structure . The molecular geometry and electronic structure have also been investigated using computational methods like Density Functional Theory (DFT), providing insights into the molecular electrostatic potential and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)piperazine can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can be involved in reduction reactions, while the piperazine ring can participate in alkylation and acylation reactions to form new derivatives. These reactions are often explored to synthesize compounds with enhanced biological activities or to modify the physical and chemical properties of the molecule for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluoro-4-nitrophenyl)piperazine and its derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. These properties are typically characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC). The thermal stability of the compounds is particularly important for their processing and storage, and it is often assessed using thermogravimetric analysis (TGA) .

Scientific Research Applications

1. Crystallography

  • Application : The compound “1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine” was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature .
  • Methods : The compound was characterized by FTIR, 1H NMR, and 13C NMR. From X-ray crystallography, the crystal structure is monoclinic having a space group P21/c and the corresponding lattice parameters .
  • Results : The thermal stability of the single crystal was determined by TG–DTA and DSC .

2. Biological Activities

  • Application : Piperazine containing molecules, such as “1-(2-Fluoro-4-nitrophenyl)piperazine”, are known to possess various biological activities .
  • Methods : These compounds have been reported as antivirals for effectively inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection. They show in vitro inhibitory activity on human platelet aggregation and as antifilarial agents with macrofilaricidal, microfilaricidal, female-sterilizing, and larvicidal efficacy .
  • Results : They are also identified as serotonergic agents and melatonergic MT2 selective agents. Further, piperazine containing compounds are also known as analgesic, anti-inflammatory, antipsychotic, antidepressant, antifungal, antihypertensive, and hypnotic .

3. Chemical Properties

  • Application : “1-(2-Fluoro-4-nitrophenyl)piperazine” is a chemical compound with the molecular formula C10H12FN3O2 .
  • Methods : This compound can be characterized by its physical and chemical properties, such as melting point, boiling point, density, and molecular weight .
  • Results : These properties can be used to identify the compound and predict its behavior under various conditions .

4. Thermoreactive Group

  • Application : The fluoro group in “1-(2-Fluoro-4-nitrophenyl)piperazine” is a thermoreactive .
  • Methods : Thermoreactive groups are named to differentiate them from photoreactive groups .
  • Results : This suggests that the compound may have potential applications in reactions that involve heat .

5. Chemical Synthesis

  • Application : “1-(2-Fluoro-4-nitrophenyl)piperazine” can be synthesized from propargyl bromide and K2CO3 .
  • Methods : The synthesis involves the reaction of propargyl bromide with “1-(2-fluoro-4-nitrophenyl)piperazine” in the presence of K2CO3 .
  • Results : This method provides a way to produce “1-(2-Fluoro-4-nitrophenyl)piperazine” for further research and potential applications .

6. Material Attachment

  • Application : The two distinct functional groups in “1-(2-Fluoro-4-nitrophenyl)piperazine” can be used to manipulate the attachment of biomolecules to a matrix in a stepwise manner .
  • Methods : This involves taking advantage of the two distinct functional groups in the compound .
  • Results : This suggests that the compound may have potential applications in the field of material science, particularly in the design and synthesis of new materials .

Safety And Hazards

The safety information for 1-(2-Fluoro-4-nitrophenyl)piperazine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOTWJFFLIFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382426
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperazine

CAS RN

154590-33-7
Record name 1-(2-fluoro-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154590-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a warm solution of piperazine (7.78 g, 90 mmol) in DMSO (40 mL) was added dropwise 1,2-difluoro-4-nitrobenzene (2.0 mL, 18.07 mmol). The solution was stirred at 70° C. for 2 h, cooled 10 to room temperature, diluted with EtOAc, washed with H2O, brine, dried (Na2SO4), filtered and solvent removed in vacuo to give the title compound (4.05 g, 17.98 mmol, 100%). 1H NMR (400 MHz, CDCl3) δ ppm 3.03-3.09 (m, 4H) 3.26-3.29 (m, 4H) 6.91 (t, J=8.8 Hz, 1H) 7.91 (dd, J=13.1, 2.6 Hz, 1H) 7.96-8.01 (m, 1H). MS (ESI) m/z 226 (M+H)+.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 12.0 g (75.42 mmol) of 3,4-difluoronitrobenzene (2) in 150 mL of acetonitrile was treated with 16.24 g (188.6 mmol) of piperazine, followed by warming at reflux for 3 hours. The solution was cooled to ambient temperature and was concentrated in vacuo. The residue was diluted with 200 mL of water and was extracted with ethyl acetate (3×250 mL). The combined organic layers were extracted with water (200 mL) and saturated NaCl solution (200 mL), followed by drying (Na2SO4). The solution was concentrated in vacuo to afford an orange oil which was chromatographed over 450 g of 230-400 mesh silica gel eluting initially with dichloromethane until the least polar fractions had eluted and then elution was continued with 2% (v/v) methanol-chloroform and then with 10% (v/v) methanol-chloroform. These procedures afforded 13.83 g (81%) of the desired piperazine derivative 3, mp=68.5°-71° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods III

Procedure details

4N Hydrogen chloride/ethyl acetate solution (10.0 ml, 40.0 mmol) was added to a solution of 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylic acid tert-butyl ester (compound of Reference Example 14; 2.50 g, 7.68 mmol) in ethyl acetate (10 ml) under ice cooling, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was adjusted to pH=9 by addition of saturated aqueous sodium hydrogencarbonate, and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with water to give the title compound (0.563 g, 37%) as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SK Awasthi, C Sharma, M Yadav, G Pandey - Proceedings of the National …, 2014 - Springer
(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was synthesized and single crystals were grown successfully by slow evaporation solution growth technique at room temperature. …
Number of citations: 1 link.springer.com
S Basoglu, A Demirbas, S Ulker… - European Journal of …, 2013 - Elsevier
The treatment of 7-ACA with 4-substituted benzensulfonyl chlorides afforded the compounds containing 4-nitro/aminophenyl sulfonylamino moiety in the cephalosporanic acid skeleton (…
Number of citations: 29 www.sciencedirect.com
イトF - researchgate.net
Oxazolidinones are a new class of synthetic antimicrobial agents, which kill gram-positive pathogens by inhibiting a very early stage of protein synthesis. Oxazolidinones inhibit the …
Number of citations: 0 www.researchgate.net
D under Rule - eprints.soton.ac.uk
A drug conjugate, composition, and use for manufacture of a medicament for delivering active antimicrobials based on existing antibiotics through a hexose phosphate transporter (UhpT…
Number of citations: 0 eprints.soton.ac.uk
S Demirci, A Demirbas, S Ulker… - Archiv der …, 2014 - Wiley Online Library
6‐Substituted amino‐penicillanic acid esters were synthesized starting with 6‐apa. The compounds containing a 1,3‐thiazole‐ or 1,3‐thiazolidinone nucleus linked to the penicillanic …
Number of citations: 29 onlinelibrary.wiley.com
R Siddaraj, S Govindaiah, R Ningegowda… - European Journal of …, 2018 - eurjchem.com
A concise and efficient synthesis of linezolid and eperezolid were accomplished through a convergent scheme utilizing diverse reaction conditions. The synthesis demonstrates utility of …
Number of citations: 3 www.eurjchem.com
A Khalaj, M Nakhjiri, AS Negahbani… - European journal of …, 2011 - Elsevier
A number of linezolid analogues containing a nitroaryl-1,3,4-thiadiazole moiety, were prepared and evaluated as antibacterial agents against a panel of Gram-positive and Gram-…
Number of citations: 79 www.sciencedirect.com
SJ Brickner, DK Hutchinson… - Journal of medicinal …, 1996 - ACS Publications
Bacterial resistance development has become a very serious clinical problem for many classes of antibiotics. The 3-aryl-2-oxazolidinones are a relatively new class of synthetic …
Number of citations: 866 pubs.acs.org
B Xu, X Ding, Y Wu, L Cui, P Qian, D Wang… - Chemical Research in …, 2018 - Springer
A series of novel oxazolidinone derivatives containing nitro heteroaromatic moiety was synthesized and characterized by means of 1 H NMR and MS spectra. All target compounds …
Number of citations: 12 link.springer.com
P Sharma, G Singh, BA Bhongade, MN Noolvi… - …, 2020 - thieme-connect.com
A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles were synthesized by intramolecular cyclisation of the corresponding thioureas, which were prepared by treatment of 4-…
Number of citations: 3 www.thieme-connect.com

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